N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide
Description
N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a nitrophenyl group, and a diethylamino-hydroxypropyl moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-3-20(4-2)14-18(23)15-21(16-9-8-10-17(13-16)22(24)25)28(26,27)19-11-6-5-7-12-19/h5-13,18,23H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTXFBBDRDTHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-(diethylamino)-2-hydroxypropylamine. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under basic conditions provided by a base such as triethylamine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield. Additionally, industrial methods may incorporate more robust purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group results in N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism by which N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide exerts its effects often involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By competing with PABA, the compound inhibits the enzyme, thereby disrupting bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacks the additional functional groups present in N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide.
N-(3-nitrophenyl)benzenesulfonamide: Similar structure but without the diethylamino-hydroxypropyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to simpler sulfonamides. The presence of the diethylamino-hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound in both research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
